Superior Excited-State Polarizability Change vs. 9,10-Dibromoanthracene and 9,10-Dichloroanthracene
9,10-Diiodoanthracene exhibits the highest excited-state polarizability change (Δαeg) among all 9,10-dihaloanthracenes, measured at 20.2 ų. This exceeds 9,10-dibromoanthracene (18.6 ų) and 9,10-dichloroanthracene (17.2 ų) [1]. The Δαeg value correlates with the strength of dispersion interactions and governs the long-wavelength spectral shift observed with increasing solvent bulk polarizability. The progressive increase in Δαeg across the halogen series (I > Br > Cl) confirms that the iodo derivative provides the most pronounced environmental sensitivity among this compound class.
| Evidence Dimension | Excited-state polarizability change (Δαeg) |
|---|---|
| Target Compound Data | 20.2 ų |
| Comparator Or Baseline | 9,10-dibromoanthracene: 18.6 ų; 9,10-dichloroanthracene: 17.2 ų; 1-chloroanthracene: 16.9 ų; anthracene: 16.5 ų |
| Quantified Difference | +8.6% over 9,10-dibromoanthracene; +17.5% over 9,10-dichloroanthracene |
| Conditions | Measured via long-wavelength shift of absorption spectra in polar glassy media (alcohols) at 77–300 K; analyzed using second-order perturbation theory |
Why This Matters
Higher Δαeg enables greater spectral sensitivity to solvent environment changes, making 9,10-diiodoanthracene preferable for solvatochromic probe development and studies of nonspecific intermolecular interactions.
- [1] Pavlovich, V. S. (2007). Dispersion interactions, electronic absorption spectra of anthracenes in polar glassy media at 77–300 K, and the change in polarizability upon excitation. Journal of Applied Spectroscopy, 74(2), 180-187. View Source
